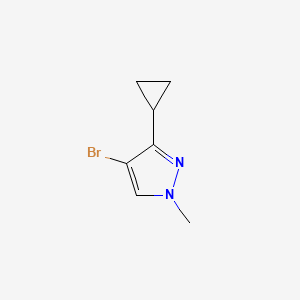

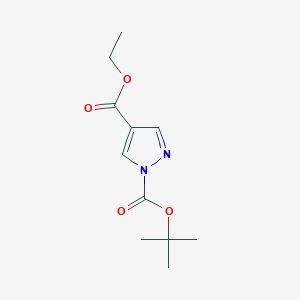

![molecular formula C11H21N3O B1526444 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide CAS No. 1248379-89-6](/img/structure/B1526444.png)

2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide

Overview

Description

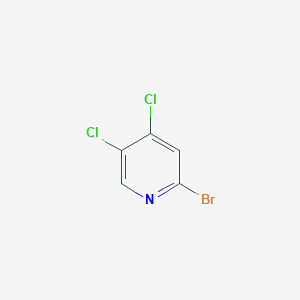

The compound “2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.31 . It is a powder with a storage temperature of 4 degrees Celsius . The InChI code is 1S/C11H21N3O/c1-13(2)11(15)7-14-9-3-4-10(14)6-8(12)5-9/h8-10H,3-7,12H2,1-2H3 .Scientific Research Applications

Beta-Lactamase Inhibition and Antibacterial Spectrum Extension

Compounds with bicyclic structures similar to the one have been identified as potent beta-lactamase inhibitors, extending the antibacterial spectrum of beta-lactams against resistant bacteria. For instance, CP-45,899, a related beta-lactamase inhibitor, enhances the efficacy of ampicillin and other beta-lactams, displaying significant effects against various resistant strains, including Neisseria gonorrhoeae (English et al., 1978).

Novel Synthetic Routes and Chemical Transformations

Research on bicyclic compounds akin to 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide has led to the development of innovative synthetic routes and transformations. For example, studies have detailed the synthesis of conformationally rigid analogues of amino acids incorporating the 8-azabicyclo[3.2.1]octane skeleton, showcasing the utility of these structures in creating complex molecular architectures (Kubyshkin et al., 2009).

Pharmacological Activities and Drug Design

The structural motif present in 2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide is found in compounds displaying a wide range of pharmacological activities. For instance, scopine derivatives containing the tropane fragment exhibit analgesic, hypotensive, and anti-Parkinsonian activities, underscoring the potential of such structures in the development of new therapeutic agents (Vlasova et al., 2006).

Material Science and Polymer Chemistry

Bicyclic compounds similar to the subject compound have been explored in the context of material science and polymer chemistry. For example, the cationic oligomerization of bicyclic oxalactams has been investigated, revealing unique polymerization pathways and resulting in materials with potentially novel properties (Hashimoto & Sumitomo, 1984).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-13(2)11(15)7-14-9-3-4-10(14)6-8(12)5-9/h8-10H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLXRPOYRMXHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

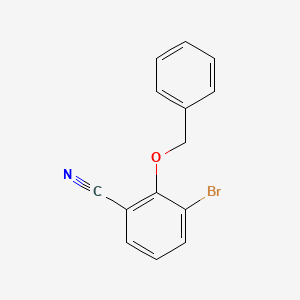

![1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1526367.png)

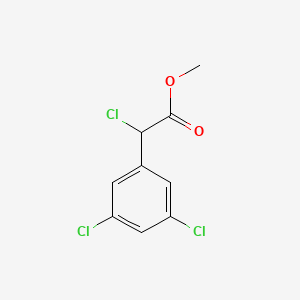

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)